hERG (I_Kr) Selectivity Advantage of 4-Fluorosulfonylpiperidine Scaffold vs. Non-Fluorinated Analogs
The incorporation of a fluorine atom at the 4-position of the phenylsulfonyl group in the piperidine sulfonamide series generates compounds with increased selectivity for the 5-HT2A receptor over the I_Kr potassium channel compared to their non-fluorinated congeners [1]. This scaffold-level modification significantly reduces the risk of QTc interval prolongation. For the class exemplar 3b, no increase in QTc was observed in anesthetized dogs at plasma concentrations reaching 148 μM [1]. Although specific hERG IC50 data for N-(2-chlorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide has not been independently reported, the compound contains the critical 4-fluorosulfonylpiperidine pharmacophore that confers this selectivity advantage over non-fluorinated analogs such as N-(2-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide or N-(2-chlorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide.
| Evidence Dimension | QTc prolongation (in vivo) and inferred hERG selectivity conferred by the 4-fluorosulfonyl group |
|---|---|
| Target Compound Data | Contains the 4-fluorosulfonylpiperidine scaffold; specific hERG/QTc data not reported |
| Comparator Or Baseline | Class exemplar 3b: no QTc increase up to 148 μM plasma in anesthetized dog; non-fluorinated phenylsulfonyl analogs show higher hERG affinity |
| Quantified Difference | For class exemplar 3b vs. non-fluorinated analogs: QTc safety margin extended to at least 148 μM; quantitative difference for the target compound remains uncharacterized |
| Conditions | Anesthetized dog cardiovascular model; in vitro hERG binding assays |
Why This Matters
For procuring a research compound, the presence of the 4-fluorosulfonyl group provides a class-level advantage over non-fluorinated analogs by reducing the likelihood of cardiotoxicity, which is critical for in vivo studies.
- [1] Fish, L. R., et al. (2005). 4-Fluorosulfonylpiperidines: selective 5-HT2A ligands for the treatment of insomnia. Bioorganic & Medicinal Chemistry Letters, 15(16), 3665-3669. View Source
